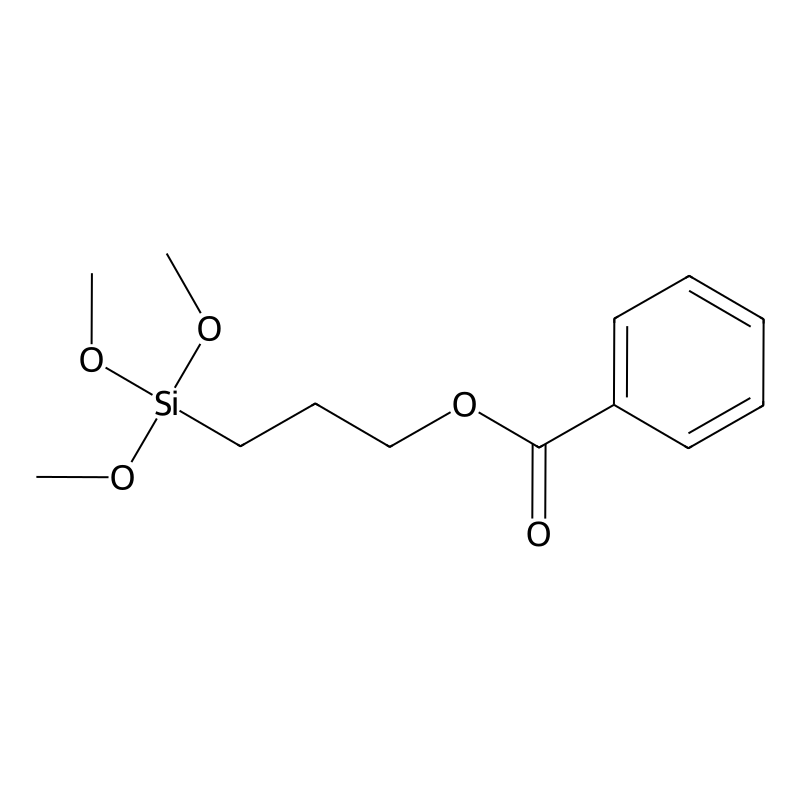Benzoyloxypropyltrimethoxysilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Surface Modification
- Silane Coupling Agent: BTPT acts as a coupling agent to establish covalent bonds between inorganic substrates (like glass or metal oxides) and organic materials (like polymers or resins) []. This surface modification enhances adhesion, promotes compatibility, and improves the overall performance of the composite material [, ].
For instance, a study employed BTPT as a coupling agent to modify the surface of glass fibers for reinforcing epoxy resins. The results demonstrated improved interfacial adhesion between the fibers and the resin, leading to enhanced mechanical properties of the composite [].
- Hydrophobic Coatings: The presence of the benzoyl group grants BTPT hydrophobic properties. Research explores BTPT for developing water-repellent coatings for various applications. For example, a study investigated BTPT-based coatings for protecting cultural heritage artifacts from water damage [].
Organic Synthesis
Benzoyloxypropyltrimethoxysilane is a silane coupling agent with the molecular formula . This compound features a benzoyloxy group attached to a propyl chain, which is further linked to three methoxy groups. It is primarily used as an adhesion promoter and surface modifier in various applications, particularly in composite materials where it enhances compatibility between organic and inorganic phases .
BPTMS functions as a coupling agent by modifying surfaces at the molecular level. Through hydrolysis and condensation reactions, it forms siloxane bonds with inorganic substrates like glass or metal oxides. The organic moiety of BPTMS can then interact with organic polymers or resins, creating a strong and durable interface between the two materials []. This improved adhesion is crucial in various scientific applications, such as:
- Surface modification of nanoparticles: BPTMS can be used to functionalize nanoparticles, making them compatible with organic environments for applications in drug delivery, biosensors, and catalysis.
- Reinforcing composites: By improving adhesion between polymer matrices and fillers like glass fibers, BPTMS enhances the mechanical properties of composite materials.
- Creating self-assembled monolayers: BPTMS can be used to create self-assembled monolayers on surfaces, which are ordered arrangements of molecules with specific functionalities for applications in bioengineering and microfluidics.
- Hydrolysis: In the presence of moisture, the methoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds, enhancing network formation in polymer matrices.
- Nucleophilic Substitution: The benzoyloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
- Condensation Reactions: The silanol groups formed from hydrolysis can react with other silanol groups or with hydroxyl-containing substrates, promoting adhesion and cross-linking in materials .
The synthesis of benzoyloxypropyltrimethoxysilane typically involves:
- Starting Materials: Benzoyl chloride or benzoic acid, propyl alcohol, and trimethoxysilane.
- Reaction Conditions:
- Benzoyl chloride is reacted with propyl alcohol to form benzoyloxypropyl alcohol.
- This intermediate is then treated with trimethoxysilane under acidic or basic conditions to yield benzoyloxypropyltrimethoxysilane.
- Purification: The product is usually purified through distillation or recrystallization methods to achieve high purity .
Benzoyloxypropyltrimethoxysilane finds diverse applications, including:
- Composite Materials: Enhancing the compatibility of fillers like halloysite nanoclay in polymer matrices, improving mechanical properties and gas barrier characteristics .
- Adhesives and Sealants: Used as a coupling agent to improve adhesion between dissimilar materials.
- Coatings: Acts as a surface modifier to enhance the durability and performance of coatings applied to various substrates .
Interaction studies involving benzoyloxypropyltrimethoxysilane often focus on its role in composite systems. For instance, research has shown that functionalizing halloysite clay with this silane improves its dispersion within polymer matrices, which is crucial for optimizing the mechanical and barrier properties of the resulting composites. Additionally, studies indicate that the silanization process can significantly affect the thermal stability and morphology of the materials involved .
Benzoyloxypropyltrimethoxysilane shares similarities with several other silane coupling agents. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Trimethoxysilane | Three methoxy groups | Basic silane without functional groups |
| Propyltriethoxysilane | Propyl group with three ethoxy groups | Enhanced compatibility due to longer alkyl chain |
| Vinyltriethoxysilane | Vinyl group attached to triethoxysilane | Useful for polymerization reactions |
| Aminopropyltriethoxysilane | Amino group attached to triethoxysilane | Offers enhanced reactivity due to amino functionality |
| Octadecyltrichlorosilane | Long alkyl chain with three chlorosilanes | Provides hydrophobic characteristics |
Benzoyloxypropyltrimethoxysilane stands out due to its unique combination of aromatic and aliphatic functionalities, which allows it to effectively enhance adhesion while also providing potential pathways for further chemical modification .








